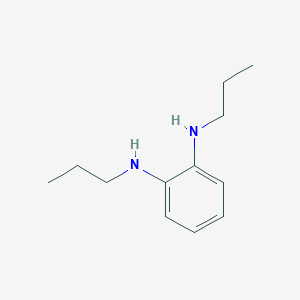

1,2-Benzenediamine, N,N'-dipropyl-

説明

1,2-Benzenediamine, N,N'-dipropyl- (C₁₂H₂₀N₂), is an alkylated derivative of o-phenylenediamine where two propyl groups are attached to the nitrogen atoms of the aromatic diamine. This substitution modifies its physicochemical properties, including solubility, reactivity, and thermal stability, compared to the parent compound. The dipropyl groups likely reduce polarity, increasing hydrophobicity and altering applications in organic synthesis or material science.

特性

CAS番号 |

573979-51-8 |

|---|---|

分子式 |

C12H20N2 |

分子量 |

192.30 g/mol |

IUPAC名 |

1-N,2-N-dipropylbenzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |

InChIキー |

OKCUXZXAASMPMC-UHFFFAOYSA-N |

正規SMILES |

CCCNC1=CC=CC=C1NCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.

Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.

科学的研究の応用

1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

作用機序

The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of N,N'-dipropyl-1,2-benzenediamine with structurally related diamines:

Key Observations:

- Substituent Effects: Alkylation: N,N'-dipropylation reduces hydrogen-bonding capacity, lowering water solubility compared to o-phenylenediamine . Ring vs. Amine Substitution: 4,5-Dipropyl-1,2-benzenediamine (alkyl groups on the benzene ring) is more hydrophobic than N,N'-dialkylated analogs, favoring applications in hydrophobic polymer matrices .

Isomer Differences :

Research Findings

- Volatility Trends : Dipropyl esters (e.g., 1,2-benzenedicarboxylic acid dipropyl ester) exhibit higher volatility in GC-MS analysis , suggesting N,N'-dipropyl-1,2-benzenediamine may have lower boiling points than unsubstituted diamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。